molecular formula C16H18N2O4 B1336066 N-(3-aminophenyl)-3,4,5-trimethoxybenzamide CAS No. 613656-91-0

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B1336066
M. Wt: 302.32 g/mol
InChI Key: YRCHZIFHRSZDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or use in various applications such as pharmaceuticals, chemical reactions, etc.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions under which the synthesis is carried out.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Memory Enhancement

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have shown potential as memory enhancers. These compounds, exhibiting acetylcholinesterase-inhibiting activity, have demonstrated dose-dependent increases in memory retention, with significant enhancement observed in specific derivatives (Piplani et al., 2018).

Antioxidant Properties

Amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3,4,5-trimethoxybenzamide, have been recognized for their antioxidant capabilities. These compounds effectively scavenge free radicals, with their electrochemical oxidation mechanisms contributing to this activity (Jovanović et al., 2020).

Cancer Treatment

In the context of cancer therapy, N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide (MRT-10) and related compounds have been identified as Smoothened antagonists, offering a promising avenue for treating cancers linked to abnormal Hedgehog signaling (Manetti et al., 2010).

CNS Depressant Activity

Research on heterocyclic 3,4,5-trimethoxybenzamides has indicated potential CNS depressant activity in certain derivatives, pointing towards therapeutic applications in neurology and psychiatry (Parravicini et al., 1976).

Anticonvulsant Activity

Compounds synthesized from 3,4,5-trimethoxybenzamides have demonstrated anticonvulsant properties. This includes inhibiting the oxidation of pyruvic acid and displaying anticonvulsant activity, although these two effects appear to be unrelated (Chaturvedi et al., 1972).

Antiviral Properties

Derivatives of 3,4,5-trimethoxybenzamide, such as N-[4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, have shown promising results as antiviral agents, particularly against bovine viral diarrhea virus (BVDV), suggesting potential for future antiviral drug development (Ibba et al., 2018).

Safety And Hazards

This involves the study of the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and the precautions needed to handle it safely.


Future Directions

This involves the potential future applications and studies of the compound. It could include potential uses in medicine, industry, or research, and what future studies could be conducted to learn more about it.


Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “N-(3-aminophenyl)-3,4,5-trimethoxybenzamide”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biomedical literature, or the American Chemical Society publications for chemical literature, can be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHZIFHRSZDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.